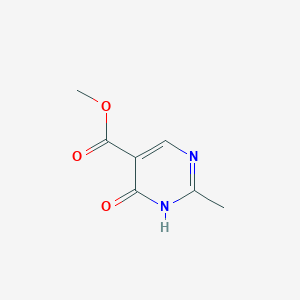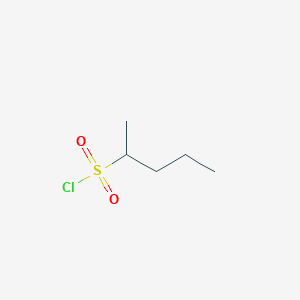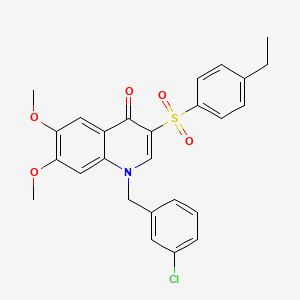![molecular formula C16H22N2OS B2425709 {1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidin-3-yl}methanol CAS No. 2415555-35-8](/img/structure/B2425709.png)
{1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidin-3-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidin-3-yl}methanol is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a piperidine derivative and is commonly referred to as PBTM. PBTM has been found to have a wide range of applications in the field of medicinal chemistry, including its use in the development of new drugs and therapies.
Aplicaciones Científicas De Investigación
Molecular Aggregation and Solvent Effects
Research by Matwijczuk et al. (2016) investigated the spectroscopic characteristics of compounds similar to {1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidin-3-yl}methanol. They studied how molecular aggregation in organic solvents affects the fluorescence emission spectra, indicating the impact of compound concentration on aggregation processes and interactions (Matwijczuk et al., 2016).
Antimicrobial Activity
Patel et al. (2011) synthesized new pyridine derivatives incorporating benzothiazole structures, which might be related to the benzothiazolyl component in the query compound. They evaluated their antimicrobial activities, showcasing the potential of such compounds in combating microbial infections (Patel et al., 2011).
Structural Analysis and Synthesis
Benakaprasad et al. (2007) and Prasad et al. (2008) focused on the synthesis and structural characterization of compounds containing piperidin-4-yl-diphenyl-methanol, which are structurally related to the query compound. Their studies included X-ray crystallography, offering insights into the molecular configuration and stability of similar compounds (Benakaprasad et al., 2007); (Prasad et al., 2008).
Bioactive Heterocycle Analysis
Prasad et al. (2018) synthesized a novel bioactive heterocycle involving a piperidin structure. Their work included antiproliferative activity evaluation and structure characterization using various spectroscopic techniques. This highlights the therapeutic potential and structural complexity of piperidin-related compounds (Prasad et al., 2018).
Propiedades
IUPAC Name |
[1-(4-propan-2-yl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c1-11(2)13-6-3-7-14-15(13)17-16(20-14)18-8-4-5-12(9-18)10-19/h3,6-7,11-12,19H,4-5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRFWIHFMWNDLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=CC=C1)SC(=N2)N3CCCC(C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2425628.png)







![Ethyl 1-[3-(piperidin-1-ylsulfonyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B2425641.png)

![Methyl 2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2425644.png)

![5-((4-Methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2425648.png)
![N-((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamothioyl)-4-methylbenzamide](/img/structure/B2425649.png)